N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-pentyl-N-phenylbenzamide
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Overview
Description
N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-4-pentyl-N-phenylbenzamide is a complex organic compound with a unique structure that includes a methoxybenzoyl group, a tetrahydroquinoline core, and a pentyl-phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-4-pentyl-N-phenylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the 4-methoxybenzoyl chloride, which is then reacted with the appropriate amine to form the benzamide. The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The final step involves coupling the tetrahydroquinoline derivative with the benzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and the coupling step, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-4-pentyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-4-pentyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-4-pentyl-N-phenylbenzamide involves its interaction with specific molecular targets. The methoxybenzoyl group may interact with enzymes or receptors, modulating their activity. The tetrahydroquinoline core can interact with neurotransmitter receptors, potentially affecting signal transduction pathways. The overall effect of the compound is determined by the combined interactions of its various functional groups with their respective targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the tetrahydroquinoline and pentyl-phenylbenzamide moieties.
4-Methoxybenzyl chloride: Contains the methoxybenzyl group but differs in its overall structure and reactivity.
Aniracetam: A nootropic compound with a similar methoxybenzoyl group but different core structure and applications
Uniqueness
N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-4-pentyl-N-phenylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C36H38N2O3 |
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Molecular Weight |
546.7 g/mol |
IUPAC Name |
N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-pentyl-N-phenylbenzamide |
InChI |
InChI=1S/C36H38N2O3/c1-4-5-7-12-27-17-19-28(20-18-27)36(40)38(30-13-8-6-9-14-30)34-25-26(2)37(33-16-11-10-15-32(33)34)35(39)29-21-23-31(41-3)24-22-29/h6,8-11,13-24,26,34H,4-5,7,12,25H2,1-3H3 |
InChI Key |
HVFXWEVMMPNFBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)N(C2CC(N(C3=CC=CC=C23)C(=O)C4=CC=C(C=C4)OC)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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